molecular formula C15H22BrNO B1382235 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine CAS No. 1704065-41-7

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

Cat. No.: B1382235
CAS No.: 1704065-41-7
M. Wt: 312.24 g/mol
InChI Key: QKZBXAGJZFIICY-UHFFFAOYSA-N
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Description

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is an organic compound with the molecular formula C14H20BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenoxy group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane to form 1-(3-bromophenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the bromophenoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropyl derivatives, while oxidation can produce phenoxypropyl ketones or alcohols.

Scientific Research Applications

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperidine
  • 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine

Comparison: 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperidine, the methyl group may result in different pharmacokinetic properties and binding affinities.

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-6-9-17(10-7-13)8-3-11-18-15-5-2-4-14(16)12-15/h2,4-5,12-13H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBXAGJZFIICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228199
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-41-7
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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